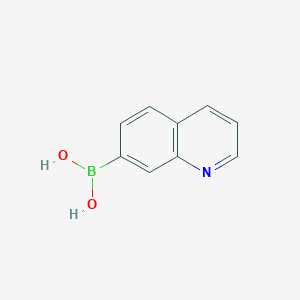

Quinolin-7-ylboronic acid

Descripción

Significance of Boronic Acids in Organic Synthesis and Medicinal Chemistry

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups. molecularcloud.org Their utility in chemical research has expanded dramatically over the past few decades, driven by their diverse reactivity and applications. nih.govnih.gov

Role as Versatile Reagents in C-C Bond Formation

One of the most prominent roles of boronic acids is in the formation of carbon-carbon (C-C) bonds, a fundamental process in the construction of complex organic molecules. scbt.comsigmaaldrich.com They are key participants in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for creating biaryl compounds and other intricate structures. molecularcloud.orgscbt.com Beyond the Suzuki reaction, boronic acids are also utilized in other coupling reactions like the Chan-Lam, Liebeskind-Srogl, and Stille couplings. molecularcloud.orgsigmaaldrich.com Their stability, low toxicity, and the ease with which they can be synthesized have made them popular reagents in modern organic chemistry. boronmolecular.comresearchgate.net

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into medicinal chemistry has seen a significant rise, with several FDA-approved drugs containing this functional group. nih.govmdpi.comtandfonline.com The first approved boronic acid-containing drug was bortezomib (B1684674) (Velcade), a proteasome inhibitor for treating multiple myeloma. nih.govmdpi.com This success spurred further research, leading to the development of other drugs like ixazomib (B1672701) and vaborbactam. nih.govmdpi.com Boronic acids can enhance the potency and improve the pharmacokinetic profiles of drug candidates. nih.gov Their ability to form reversible covalent bonds with biological targets, such as the active sites of enzymes, is a key aspect of their therapeutic potential. scbt.comresearchgate.netcymitquimica.com

Emerging Relevance in Material Science

The unique properties of boronic acids have also led to their increasing use in material science. scbt.com They are employed in the development of sensors for detecting a variety of analytes, including sugars and pollutants. boronmolecular.com This is due to their ability to form reversible bonds with diols. scbt.com Furthermore, boronic acids are used to create functional materials with specific properties, such as responsive polymers and smart hydrogels. scbt.com Their versatility extends to the modification of surfaces to enhance the performance of sensors and catalysts. chemimpex.com

Overview of Quinoline (B57606) Scaffolds in Pharmaceutical and Chemical Sciences

The quinoline scaffold is a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.orgvedantu.com This structural motif is a cornerstone in medicinal chemistry and is present in a wide array of bioactive molecules and pharmaceuticals. nih.govtandfonline.com

Heterocyclic Aromatic Compound Characteristics

Quinoline is a colorless, hygroscopic liquid with a distinctive odor. wikipedia.orgvedantu.com As a heterocyclic aromatic compound, it possesses a stable, planar ring system with delocalized pi-electrons. vedantu.comnumberanalytics.com The presence of the nitrogen atom in the pyridine ring influences its electronic properties, making it a weak base. vedantu.comfiveable.me This nitrogen atom can be protonated to form quinolinium ions, altering the compound's chemical behavior. fiveable.me

Importance of Quinoline Derivatives in Bioactive Molecules

Quinoline and its derivatives are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities. nih.govtandfonline.comucdavis.edu This scaffold is a key component in numerous drugs, including the well-known antimalarial quinine. wikipedia.orgslideshare.net Over 200 biologically active quinoline alkaloids have been identified. wikipedia.org The versatility of the quinoline ring allows for the synthesis of a vast number of derivatives with a broad spectrum of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govbenthamdirect.comorientjchem.orgekb.eg

Interactive Data Table: Properties of Quinolin-7-ylboronic acid

| Property | Value |

| Chemical Formula | C9H8BNO2 |

| Molecular Weight | 172.98 g/mol |

| CAS Number | 629644-82-2 |

| Appearance | White solid |

| Storage Temperature | 2-8°C under inert gas |

Data sourced from multiple chemical suppliers and databases. chemicalbook.coma2bchem.com

Contextualization of this compound within the Quinoline Boronic Acid Family

This compound is a specific isomer within the broader family of quinoline boronic acids. Its distinct chemical personality and reactivity are largely dictated by the position of the boronic acid group on the quinoline ring system. This positioning influences the electronic properties and steric environment of the molecule, thereby affecting its behavior in chemical reactions and its potential applications.

Isomeric Considerations: Comparison with Quinolin-2-yl, Quinolin-3-yl, Quinolin-4-yl, and Isoquinolin-7-ylboronic Acids

The properties and reactivity of quinoline boronic acids are highly dependent on the location of the boronic acid substituent. A comparison with its isomers reveals these distinctions.

Quinolin-2-ylboronic acid: With the boronic acid group at the 2-position, this isomer is influenced by the adjacent nitrogen atom. This proximity can affect its reactivity in cross-coupling reactions. cymitquimica.comsigmaaldrich.com It is described as a white to off-white solid, soluble in polar organic solvents. cymitquimica.com

Quinolin-3-ylboronic acid: This isomer is a versatile reagent in Suzuki-Miyaura cross-coupling reactions for creating carbon-carbon bonds. chemimpex.com It is noted that 3-substituted quinolines can exhibit higher reactivity in aryl-aryl bond formation compared to 7-substituted analogs due to reduced steric hindrance.

Quinolin-4-ylboronic acid: The placement of the boronic acid at the C-4 position is also synthetically valuable. rsc.org Research has shown that borylation at the C-4 position of certain quinolines can be achieved in a relatively straightforward manner. rsc.org

Isothis compound: This compound is an isomer of this compound where the nitrogen atom is in a different position within the bicyclic system. This structural difference leads to distinct chemical properties and applications. sigmaaldrich.cncymitquimica.comchemshuttle.com It has been noted for its changes in fluorescent intensity upon binding to sugars. chemicalbook.com

The specific placement of the boronic acid group in this compound provides it with a unique reactivity profile that sets it apart from its isomers, making it a valuable tool for specific synthetic targets. smolecule.com

Below is an interactive table summarizing the key properties of these isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 629644-82-2 smolecule.comamerigoscientific.comalfa-chemistry.com | C9H8BNO2 smolecule.comamerigoscientific.comalfa-chemistry.com | 172.98 smolecule.comamerigoscientific.com | The specific position of the boronic acid group influences its reactivity and biological properties. smolecule.com |

| Quinolin-2-ylboronic acid | 745784-12-7 cymitquimica.comalfa-chemistry.comchemicalbook.com | C9H8BNO2 cymitquimica.comsigmaaldrich.comalfa-chemistry.com | 172.98 sigmaaldrich.com | The boronic acid group is adjacent to the nitrogen atom, affecting its reactivity. cymitquimica.com |

| Quinolin-3-ylboronic acid | 191162-39-7 chemimpex.comchembk.comchemicalbook.com | C9H8BNO2 chemimpex.comchembk.com | 172.98 chemimpex.comchembk.com | Exhibits potentially higher reactivity in some coupling reactions compared to the 7-isomer due to less steric hindrance. |

| Quinolin-4-ylboronic acid | 371764-64-6 echemi.comnih.govchemicalbook.com | C9H8BNO2 echemi.comnih.gov | 172.98 echemi.com | A reactant in the synthesis of inhibitors for anthrax lethal factor toxin. chemicalbook.com |

| Isothis compound | 1092790-21-0 sigmaaldrich.cnchemshuttle.comchemicalbook.com | C9H8BNO2 sigmaaldrich.cncymitquimica.comchemshuttle.com | 172.98 chemshuttle.com | The nitrogen is at a different position in the ring system, leading to distinct properties. sigmaaldrich.cncymitquimica.com |

Nomenclature and Identifiers

For clarity and precision in scientific communication, a compound is identified by various names and numbers.

This compound is known by several synonyms, including 7-Boronoquinoline and 7-Quinolinylboronic acid. lookchem.com Its unique identifier in the Chemical Abstracts Service (CAS) registry is the CAS Number 629644-82-2. smolecule.comamerigoscientific.comalfa-chemistry.com

The following table provides a comprehensive list of identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | This compound smolecule.com |

| CAS Number | 629644-82-2 smolecule.comamerigoscientific.comalfa-chemistry.comlookchem.coma2bchem.comapolloscientific.co.uk |

| Molecular Formula | C9H8BNO2 smolecule.comamerigoscientific.comalfa-chemistry.comlookchem.coma2bchem.com |

| Molecular Weight | 172.98 g/mol smolecule.comamerigoscientific.com |

| InChI | InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H smolecule.com |

| InChI Key | ZMEMBOIUHLWVRX-UHFFFAOYSA-N smolecule.comalfa-chemistry.com |

| SMILES | B(C1=CC2=C(C=CC=N2)C=C1)(O)O smolecule.comalfa-chemistry.com |

| MDL Number | MFCD11100750 amerigoscientific.comalfa-chemistry.coma2bchem.com |

Propiedades

IUPAC Name |

quinolin-7-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BNO2/c12-10(13)8-4-3-7-2-1-5-11-9(7)6-8/h1-6,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEMBOIUHLWVRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=CC=N2)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619454 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629644-82-2 | |

| Record name | Quinolin-7-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Quinolin 7 Ylboronic Acid

Cross-Coupling Reactions

Quinolin-7-ylboronic acid is a valuable reagent in various metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules. Its reactivity is most prominently featured in the Suzuki-Miyaura cross-coupling, a cornerstone of biaryl synthesis.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound, as a heteroaromatic boronic acid, serves as the organoboron component in these reactions, enabling the introduction of the quinolin-7-yl moiety into a wide array of organic structures. The general catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst and the associated ligands. Palladium complexes are the most common catalysts, and their efficiency is fine-tuned by the electronic and steric properties of the phosphine ligands coordinated to the metal center.

For heteroaromatic substrates like this compound, electron-rich and sterically hindered phosphine ligands are often employed to enhance the catalytic activity. These ligands facilitate the oxidative addition step and promote the stability of the catalytic species. While specific studies exclusively on this compound are limited, research on similar heteroaryl boronic acids suggests that ligands such as triphenylphosphine (PPh₃), SPhos, and XPhos are effective in promoting the coupling reaction. The choice of base is also crucial, with common bases including potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄), often used in aqueous solvent mixtures to facilitate the transmetalation step.

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | Aryl Bromides |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | Aryl Chlorides |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF/H₂O | Sterically Hindered Aryl Halides |

The kinetics of the Suzuki-Miyaura reaction are influenced by several factors, including the nature of the catalyst, the substrates, the base, and the solvent. The reductive elimination step is often rate-determining and follows first-order kinetics. libretexts.org The efficiency of biaryl formation using this compound is generally high, provided that the reaction conditions are optimized.

For heteroaromatic boronic acids, side reactions such as protodeboronation can compete with the desired cross-coupling, potentially lowering the yield. The rate of transmetalation is a critical factor; an efficient transfer of the quinolin-7-yl group from boron to palladium is necessary for a successful reaction. The use of appropriate bases and aqueous solvents is known to accelerate this step. Kinetic studies on related systems have shown that the formation of a boronate species, by the reaction of the boronic acid with a base, enhances the nucleophilicity of the organic group and facilitates its transfer to the palladium center. libretexts.orgnih.gov

This compound can be coupled with a wide range of organic halides and triflates. The reactivity of the coupling partner generally follows the order: I > Br > OTf >> Cl. Aryl iodides and bromides are common substrates that react efficiently under standard Suzuki-Miyaura conditions. The coupling with aryl chlorides, which are more abundant and less expensive, can be more challenging and often requires more sophisticated catalyst systems with electron-rich and bulky ligands.

The electronic nature of the aryl halide also plays a role. Electron-deficient aryl halides tend to react faster due to a more facile oxidative addition step. Conversely, electron-rich aryl halides can be less reactive. The reaction is also tolerant of a wide variety of functional groups on the coupling partner, making it a powerful tool in the synthesis of complex molecules.

| Aryl Halide Type | General Reactivity | Typical Catalyst System |

|---|---|---|

| Aryl Iodide | High | Pd(PPh₃)₄ / K₂CO₃ |

| Aryl Bromide | Good | Pd(OAc)₂ / SPhos / K₃PO₄ |

| Aryl Chloride | Moderate to Low | Pd₂(dba)₃ / XPhos / Cs₂CO₃ |

| Aryl Triflate | Good | Pd(PPh₃)₄ / K₂CO₃ |

Other Boron-Mediated Cross-Coupling Reactions

Besides the Suzuki-Miyaura reaction, this compound can potentially participate in other boron-mediated cross-coupling reactions. One notable example is the Chan-Lam coupling, which involves the copper-catalyzed formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org In a Chan-Lam reaction, an aryl boronic acid is coupled with an amine or an alcohol to form an aryl-nitrogen or aryl-oxygen bond, respectively. This reaction is typically carried out in the presence of a copper catalyst, such as copper(II) acetate, and often in the presence of a base like pyridine (B92270). The reaction is attractive due to its mild conditions, often being performed at room temperature and open to the air. wikipedia.org

Protodeboronation Pathways and Stability

A significant consideration in the use of boronic acids, particularly heteroaromatic ones, is their stability towards protodeboronation. This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the loss of the boronic acid functionality. wikipedia.org

The propensity of a boronic acid to undergo protodeboronation is highly dependent on factors such as the structure of the organic substituent and the reaction conditions, especially pH. wikipedia.orgnih.gov For basic heteroaromatic boronic acids, the mechanism of protodeboronation can be complex. wikipedia.org Studies have shown that the speciation of the boronic acid in solution, which is pH-dependent, is a critical factor. nih.govljmu.ac.uk

For heteroaromatic boronic acids containing a basic nitrogen atom, zwitterionic species can form under neutral pH conditions, which can be highly susceptible to protodeboronation through unimolecular fragmentation. wikipedia.org The stability of this compound is therefore expected to be lowest at a pH where such a reactive intermediate is favored. Conversely, in strongly acidic or strongly basic conditions, the boronic acid may be more stable as the equilibrium is shifted away from the reactive zwitterionic form. wikipedia.org Understanding the pH-rate profile for the protodeboronation of this compound is crucial for optimizing the conditions of cross-coupling reactions to maximize the yield of the desired product and minimize the formation of the protodeboronated quinoline (B57606) byproduct. ljmu.ac.uk

Factors Influencing Degradation (e.g., atmospheric water, storage conditions)

This compound, like other arylboronic acids, is susceptible to degradation, a process influenced by several environmental and storage factors. A primary degradation pathway is protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org The propensity for this reaction is highly dependent on the reaction conditions and the specific organic substituent on the boron atom. wikipedia.org

Atmospheric water is a key factor in the degradation of boronic acids. In aqueous media, boronic acids can undergo hydrolysis. ed.ac.uk The stability of boronic acids is significantly affected by pH. Most protodeboronation reactions occur fastest at high pH, which facilitates the generation of the more reactive arylboronate anions. ed.ac.uk Therefore, storage conditions are critical for preserving the integrity of this compound. It is typically recommended that boronic acids are stored in a dry, inert atmosphere to minimize contact with moisture. They are often solids that tend to exist as mixtures of oligomeric anhydrides, particularly the six-membered cyclic boroxines, as a result of intermolecular dehydration. wiley-vch.de

Table 1: Factors Influencing Boronic Acid Stability

| Factor | Influence on Stability | Rationale |

|---|---|---|

| Moisture/Water | Decreases stability | Facilitates hydrolysis and protodeboronation. ed.ac.uk |

| High pH (Basic) | Decreases stability | Promotes the formation of more reactive boronate anions. ed.ac.uk |

| Low pH (Acidic) | Can decrease stability | Acid-catalyzed protodeboronation pathways exist. ed.ac.uk |

| Temperature | Higher temps decrease stability | Increases reaction rates of degradation pathways. |

| Oxygen | Can decrease stability | Promotes oxidative degradation pathways. |

| Light | Can decrease stability | Can promote photolytic degradation pathways. nih.gov |

Mechanistic Proposals for Protodeboronation

Protodeboronation is a well-documented undesired side reaction for boronic acids. wikipedia.org Mechanistic studies have revealed several pathways for this process, with the reaction pH being a critical factor in determining the dominant mechanism. wikipedia.orged.ac.uk

For heteroaromatic boronic acids containing a basic nitrogen atom, such as this compound, the speciation of the molecule is analogous to amino acids, with the potential to form zwitterionic species under neutral pH conditions. wikipedia.org Depending on the position of the nitrogen relative to the boronic acid, this can lead to rapid protodeboronation through unimolecular fragmentation. wikipedia.orged.ac.uk

Generally, two primary mechanisms have been identified for the protodeboronation of aromatic boronic acids in aqueous solutions:

Acid-Catalyzed Mechanism: This process involves a reaction between the boronic acid and an acid, proceeding via aromatic electrophilic substitution of the boron group by a proton. ed.ac.uk

Base-Catalyzed Mechanism: This pathway arises from a pre-equilibrium where the boronic acid reacts with a hydroxide ion to form the corresponding tetrahedral boronate species ([ArB(OH)₃]⁻). ed.ac.uk This is often followed by a rate-limiting reaction between the boronate and water, which acts as the proton source. wikipedia.org The base-catalyzed pathway is frequently problematic in synthetic applications like the Suzuki-Miyaura cross-coupling, which is typically conducted in basic media. ed.ac.uk

Recent comprehensive models have expanded on these to include up to seven distinct mechanistic pathways, accounting for factors like autocatalysis and the specific structure of the aryl group. nih.gov

Strategies for Enhancing Stability (e.g., protected derivatives)

Given their susceptibility to degradation, several strategies have been developed to enhance the stability of boronic acids. A primary approach is the conversion of the boronic acid into a more stable derivative, which can later be deprotected to release the active boronic acid in situ. ed.ac.uk

Formation of Boronic Esters: Esterification of the boronic acid with a diol is a common and effective strategy. This protection masks the Lewis acidic and reactive nature of the boronic acid group. ed.ac.uk

Pinacol (B44631) Esters: Reaction with pinacol forms a stable five-membered dioxaborolane ring. These are widely used in synthesis. wiley-vch.de

MIDA Esters: Chelation with N-methyliminodiacetic acid (MIDA) creates highly stable, crystalline MIDA boronates. nih.gov These derivatives are bench-stable and can be easily cleaved under mild aqueous base conditions to regenerate the parent boronic acid. nih.gov This reversible attenuation of reactivity allows for applications like iterative cross-coupling reactions. nih.gov

These protected forms reduce the likelihood of protodeboronation and other decomposition pathways, making them easier to handle, purify, and store. ed.ac.uknih.gov

Lewis Acidity and Coordination Chemistry

Interaction with Diol Moieties and Sugar Recognition

A defining characteristic of boronic acids is the Lewis acidic nature of the boron atom. wiley-vch.denih.gov With only six valence electrons, the sp²-hybridized boron atom has a vacant p-orbital, making it an electron acceptor (a Lewis acid). wiley-vch.dewou.edu This property is central to the ability of this compound to interact with Lewis bases, most notably with compounds containing cis-diol moieties, such as saccharides. nih.gov

Boronic acids reversibly form dynamic covalent bonds with 1,2- and 1,3-diols to generate five- or six-membered cyclic boronate esters. researchgate.netnih.gov This reversible complexation in aqueous solution is the foundation for using boronic acid-based compounds as sensors for carbohydrates. nih.gov The binding affinity is influenced by several factors, including the pH of the solution and the pKa of the boronic acid, as the tetrahedral anionic boronate form generally binds more strongly to diols. nih.govncsu.edu The interaction with sugars can lead to changes in the photophysical properties of the quinoline moiety, such as fluorescence, allowing for spectroscopic detection of the binding event. researchgate.net Sugars in their furanose form are often found to be highly favored for binding. nih.gov

Table 2: Boronic Acid Interactions

| Interacting Species | Type of Interaction | Resulting Structure | Application |

|---|---|---|---|

| Diols (e.g., sugars) | Reversible Covalent Bonding | Cyclic Boronate Ester nih.gov | Saccharide Sensing researchgate.net |

| Hydroxide Ion (OH⁻) | Lewis Acid-Base Adduct | Tetrahedral Boronate Anion nih.gov | Precursor to Protodeboronation/Diol Binding |

| Lewis Bases (e.g., Pyridine) | Dative (Coordinate) Bond | Tetrahedral Boron Adduct chimia.ch | Supramolecular Assembly nih.govnih.gov |

Formation of Boronic Anhydrides

Boronic acids have a strong tendency to undergo intermolecular dehydration to form anhydrides. wiley-vch.de The most common form is a cyclic trimer known as a boroxine, which is a six-membered ring composed of alternating boron and oxygen atoms. wiley-vch.de This process is reversible upon the addition of water. As a result, solid samples of this compound often exist as a mixture of the free acid and its anhydride forms. cenmed.com The formation of these anhydrides is a contributing factor to the often-observed idiosyncratic stability and reactivity of boronic acids. nih.gov

Intermolecular B-N Bond Formation and Supramolecular Assembly

The presence of the quinoline nitrogen atom in this compound introduces the possibility of intramolecular or intermolecular coordination with the Lewis acidic boron center. This dative boron-nitrogen (B-N) bond formation, where the nitrogen lone pair donates into the vacant p-orbital of the boron, can be a powerful tool in directing supramolecular self-assembly. chimia.chnih.govnih.gov

While the 7-position of the quinoline ring may not be perfectly oriented for strong intramolecular B-N interaction, intermolecular B-N bonds can drive the formation of larger, ordered structures. For example, studies on the positional isomer 8-quinolineboronic acid have shown that it self-assembles into a unique dimeric structure in the solid state, stabilized by two intermolecular B-N bonds, intermolecular anhydride formation, and π-π stacking. nih.govnih.gov In contrast, 5-quinolineboronic acid does not exhibit this B-N bond-driven assembly, instead forming structures directed by hydrogen bonding between the boronic acid units. nih.gov The potential for this compound to form such supramolecular assemblies depends on the specific geometry and steric factors, but the fundamental interaction between the Lewis basic quinoline nitrogen and the Lewis acidic boron remains a key feature of its coordination chemistry. nih.gov

Other Significant Transformations

Beyond its well-known participation in cross-coupling reactions, this compound is anticipated to undergo several other significant chemical transformations common to the boronic acid functional group. These reactions are crucial for the further functionalization and diversification of the quinoline scaffold, a privileged structure in medicinal chemistry and materials science.

The oxidation of arylboronic acids to the corresponding phenols is a fundamental transformation. It is expected that this compound can be oxidized to 7-hydroxyquinoline under appropriate conditions, typically employing an oxidizing agent such as hydrogen peroxide in the presence of a base. This reaction would proceed through the formation of a boronate intermediate, followed by rearrangement and subsequent hydrolysis.

Derivatization of the boronic acid moiety can lead to a variety of other functional groups. For instance, reaction with hydroxylamine or its derivatives could potentially yield N-substituted quinolin-7-amines. Halogenation, particularly ipso-substitution of the boronic acid group with iodine or bromine, is another expected derivatization pathway, providing access to 7-haloquinolines which are versatile intermediates for further synthetic manipulations.

| Reactant | Expected Product | Typical Reagents |

| This compound | 7-Hydroxyquinoline | H₂O₂, NaOH |

| This compound | 7-Iodoquinoline | I₂, Base |

| This compound | 7-Bromoquinoline (B152726) | Br₂, Base |

Arylboronic acids are readily converted into their corresponding potassium aryltrifluoroborate salts upon treatment with potassium hydrogen fluoride (KHF₂). This transformation is expected to be applicable to this compound, yielding potassium quinolin-7-yltrifluoroborate. These trifluoroborate salts often exhibit enhanced stability and different reactivity profiles compared to the parent boronic acids, making them valuable reagents in their own right, particularly in cross-coupling reactions.

The formation of oxaboroles from arylboronic acids typically involves an intramolecular cyclization with a suitably positioned functional group on the aromatic ring that can act as a nucleophile, such as a hydroxymethyl or an amino group. In the case of this compound itself, direct formation of a simple oxaborole is not anticipated without prior functionalization of the quinoline ring at the 6 or 8-position with an appropriate tethered nucleophile. For example, if a hydroxymethyl group were introduced at the 8-position, an intramolecular condensation could potentially lead to the formation of a fused oxaborole ring system. The synthesis and reactivity of such quinoline-fused oxaboroles remain a specific area for future investigation.

| Starting Material | Expected Product | Key Reagents/Conditions |

| This compound | Potassium quinolin-7-yltrifluoroborate | KHF₂, H₂O/MeOH |

| 8-(Hydroxymethyl)this compound | Fused Quinoline-Oxaborole | Dehydrating conditions |

Applications of Quinolin 7 Ylboronic Acid in Advanced Chemical Research

Medicinal Chemistry and Drug Discovery

The quinoline (B57606) scaffold is a prominent feature in many biologically active compounds and approved drugs. nih.govnih.govresearchgate.net The incorporation of a boronic acid group at the 7-position of the quinoline ring system creates a versatile building block for developing new pharmacologically active agents. nih.gov This has led to its use in the design of enzyme inhibitors and the exploration of novel antiviral agents. nih.govnih.gov

Design and Synthesis of Pharmacologically Active Agents

Quinolin-7-ylboronic acid serves as a crucial starting material or intermediate in the synthesis of a variety of compounds with therapeutic potential. nih.govresearchgate.net Its utility stems from the ability of the boronic acid functional group to participate in a range of chemical reactions, allowing for the construction of diverse molecular architectures. nih.gov

The quinoline structure itself is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide array of biological activities. nih.govresearchgate.net this compound leverages this by providing a reactive handle—the boronic acid—for chemists to elaborate upon the quinoline core. This enables the systematic modification of the molecule to optimize its interaction with biological targets, a key process in drug development. The versatility of quinoline allows for the generation of a large number of structurally diverse derivatives. nih.gov

A significant application of this compound and its derivatives is in the development of enzyme inhibitors, which are molecules that can block the activity of enzymes involved in disease processes.

HIPK2 Inhibitors: Homeodomain-interacting protein kinase 2 (HIPK2) is a key regulator in the development of kidney fibrosis. nih.govnih.govmdpi.com Researchers have designed and synthesized boron-based HIPK2 inhibitors using quinoline scaffolds. nih.gov For instance, a compound known as BT173, which features a quinoline-derived scaffold, has been identified as a "proof-of-concept" HIPK2 inhibitor for the treatment of kidney fibrosis. nih.gov Although BT173 itself has limitations like low solubility, it serves as a starting point for developing more potent and optimized inhibitors. nih.gov

CLK/ROCK Inhibitors: Cdc2-like kinases (CLKs) and Rho-associated coiled-coil containing protein kinases (ROCKs) are important targets in cancer research due to their roles in cell growth and migration. mdpi.comnih.govresearchgate.net Novel boronic acid-containing pyrazolo[4,3-f]quinoline-based dual CLK/ROCK inhibitors have been identified. mdpi.comnih.gov Compounds like HSD1400 and HSD1791 have demonstrated potent inhibition of CLK1, CLK2, and ROCK2, and have shown significant anticancer activity against renal cancer and leukemia cell lines. mdpi.comnih.gov

Table 1: Examples of Quinoline-Based Enzyme Inhibitors

| Compound | Target Enzyme(s) | Therapeutic Area |

| BT173 | HIPK2 | Kidney Fibrosis |

| HSD1400 | CLK1, CLK2, ROCK2 | Cancer |

| HSD1791 | CLK1, CLK2, ROCK2 | Cancer |

The quinoline nucleus is a structural component of various compounds that exhibit antiviral activity against a range of viruses, including Zika, Ebola, and SARS viruses. nih.gov Boronic acid-modified quindoline derivatives have been synthesized and evaluated for their anti-influenza A virus (IAV) activities. nih.gov One such compound, 7a, not only prevented the entry of the virus into the nucleus and inhibited viral neuraminidase activity but also showed a better survival rate in IAV-infected mice compared to the commonly used antiviral drug oseltamivir. nih.gov This highlights the potential of incorporating boronic acid moieties into quinoline scaffolds to develop new and effective antiviral therapies.

Structure-Activity Relationship (SAR) Studies of Quinoline Boronic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edugardp.orgoncodesign-services.com By systematically modifying different parts of a molecule, researchers can identify the key structural features responsible for its therapeutic effects. georgiasouthern.eduoncodesign-services.com In the context of quinoline boronic acid derivatives, SAR studies are crucial for optimizing their potency, selectivity, and pharmacokinetic properties. mdpi.comdntb.gov.uaresearchgate.net For example, in the development of dual CLK/ROCK inhibitors, SAR analysis revealed that the cyclohexyl moiety was critical for CLK inhibition. mdpi.com This type of information guides medicinal chemists in designing more effective drug candidates. mdpi.comgardp.org

Exploration of Biological Activities of Boron-Containing Compounds

Boron-containing compounds, particularly boronic acids, have gained considerable attention in medicinal chemistry due to their unique chemical properties and diverse biological activities. nih.govmdpi.com The boron atom in boronic acids has an empty p-orbital, making it a Lewis acid that can form reversible covalent bonds with nucleophiles, such as the hydroxyl groups of serine and threonine residues in the active sites of enzymes. mdpi.com This reversible covalent inhibition mechanism can lead to high potency and selectivity. mdpi.com The exploration of boron-containing compounds has led to the development of FDA-approved drugs like bortezomib (B1684674) for multiple myeloma. mdpi.comnih.gov The incorporation of boron into the quinoline scaffold, as seen with this compound, is a strategic approach to discover new therapeutic agents with novel mechanisms of action. mdpi.com

Catalysis and Material Science

The dual characteristics of the quinoline ring and the boronic acid functional group allow this compound to participate in the formation of complex chemical structures and to influence catalytic processes.

While boronic acids are most famously known as reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their role can extend to that of a catalyst or a directing group. In the broader context of catalysis, arylboronic acids have been shown to act as catalysts themselves, activating substrates through Lewis acid interactions or covalent activation of hydroxyl groups. researchgate.net For instance, arylboronic acids can catalyze the alkylation of quinolines to form N-substituted tetrahydroquinolines, demonstrating a triple role as a Lewis acid, a hydrogen-bond donor, and a facilitator of tandem reactions. researchgate.net

However, in the specific context of acting as a ligand that coordinates to a metal center to facilitate a catalytic cycle, detailed research focusing exclusively on this compound is not extensively documented in publicly available literature. The Suzuki-Miyaura reaction itself involves the boronic acid as a substrate that transfers its organic group to the metal center, rather than acting as a persistent ligand throughout the catalytic cycle. The development of transition metal catalysis often involves screening a vast number of ligands to find the optimal one for a specific transformation, and while quinoline derivatives are used, the specific application of the 7-ylboronic acid isomer as a ligand remains a niche area.

The structural features of quinoline boronic acids make them excellent candidates for the construction of well-defined supramolecular assemblies. The boronic acid group can form strong hydrogen bonds, while the planar quinoline ring allows for π-π stacking interactions. Furthermore, the nitrogen atom in the quinoline ring can act as a Lewis base, potentially forming dative bonds.

A detailed crystallographic study of a positional isomer, 8-quinolineboronic acid (8-QBA), provides significant insight into the forces that drive the self-assembly of such molecules. nih.gov In the solid state, 8-QBA forms a unique dimeric structure through the formation of two intermolecular B-N bonds, which is further stabilized by intermolecular anhydride formation, hydrogen bonds, and significant π-π stacking. nih.gov In contrast, another isomer, 5-quinolineboronic acid, does not form B-N bonds and assembles primarily through hydrogen bonding between the boronic acid units. nih.gov These findings underscore the critical role of the substituent's position on the quinoline ring in directing the final supramolecular architecture. For this compound, it is expected that a combination of hydrogen bonding from the boronic acid moiety and π-π stacking from the quinoline core would be the dominant forces in its self-assembly in the solid state.

Table 1: Intermolecular Interactions in Quinoline Boronic Acid Isomers

| Interaction Type | 8-Quinolineboronic Acid | 5-Quinolineboronic Acid |

|---|---|---|

| Intermolecular B-N Bond | Present (Key for dimerization) | Absent |

| Hydrogen Bonding | Present (Reinforces dimer) | Present (Primary assembly force) |

| π-π Stacking | Present (Strong interaction) | Present |

| Resulting Structure | Dimer | Monomeric units in assembly |

Data sourced from a study on quinolineboronic acid isomers, illustrating the principles of their supramolecular assembly. nih.gov

Boronic acids are widely recognized for their ability to reversibly bind with compounds containing cis-1,2- or 1,3-diols to form stable five- or six-membered cyclic esters. nih.govnih.gov This specific interaction is the foundation for their extensive use in the design of sensors for carbohydrates, such as glucose and fructose. nih.govresearchgate.net

This compound, by incorporating a fluorescent quinoline group, can function as a fluorescent sugar sensor. The general mechanism for such sensors involves a change in the fluorescence properties of the quinoline fluorophore upon the binding of a sugar to the boronic acid group. dcu.ie This change can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength. nih.gov The binding event alters the electronic environment of the boron atom, changing it from a neutral, sp²-hybridized state to an anionic, sp³-hybridized state. This change, in turn, modulates the photophysical properties of the attached quinoline fluorophore through processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). mdpi.com While many studies focus on diboronic acid sensors for enhanced glucose selectivity, the fundamental principles apply to monoboronic acid derivatives like this compound, making it a viable platform for the development of optical sugar sensors. dcu.iemdpi.com

Analytical Chemistry and Detection Methods

The unique reactivity of the boronic acid group also lends itself to specific analytical methods for the detection and quantification of the molecule itself.

Just as this compound can be used to sense other molecules, it can also be the target analyte for specifically designed fluorescent sensors. The detection of boronic acid-containing compounds is crucial in contexts such as Boron Neutron Capture Therapy (BNCT), where tracking the concentration and localization of boron agents in cells is essential. mdpi.com

Fluorescent chemosensors for boronic acids are designed to undergo a significant change in their fluorescence upon binding to the boronic acid moiety. nih.gov One common strategy involves using ligands with N,O-chelating sites that form stable, fluorescent complexes with boronic acids. mdpi.com For example, a sensor molecule can be designed to be non-fluorescent or weakly fluorescent on its own. Upon complexation with a boronic acid like this compound, a rigid, five-membered ring can form, leading to a dramatic increase in fluorescence quantum yield. nih.gov This "turn-on" fluorescence provides a sensitive and selective method for detecting the presence of the boronic acid.

Table 2: Example of a Fluorescent Sensor for Boronic Acid Detection

| Sensor | Analyte Example | Detection Principle | Emission Wavelength | Limit of Detection |

|---|---|---|---|---|

| BS-631 | 4-Borono-L-phenylalanine (BPA) | Formation of a fluorescent complex | 631 nm (Red) | 19.6 µM |

This table presents data for a novel sensor designed to detect boronic acid agents, illustrating the analytical performance that can be achieved. mdpi.com

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are powerful tools for separating and identifying compounds in complex mixtures. However, boronic acids can be challenging to detect as they often lack a strong chromophore for UV-Vis detection. researchgate.net

To overcome this, specific detection methods have been developed. For HPLC , a post-column derivatization technique is highly effective. After the components of a mixture are separated on the HPLC column, the eluate is mixed with a reagent that reacts specifically with boronic acids to produce a detectable product. Alizarin and Alizarin Red S are classic examples of such reagents. nih.gov They react with boronic acids to form fluorescent complexes that can be sensitively detected by a fluorescence detector. nih.gov This approach allows for the selective and sensitive on-line detection of various boronic acids, including this compound, in complex reaction mixtures. nih.gov

For TLC , a similar principle is applied. After developing the TLC plate, it can be dipped into or sprayed with a solution of a visualizing agent. researchgate.net Alizarin is an effective staining reagent; it is non-fluorescent on its own but forms a brightly fluorescent yellow-orange boronic ester when it complexes with a boronic acid on the TLC plate. researchgate.net This allows for the easy visualization of boronic acid spots under a UV lamp (366 nm), providing a simple and rapid method to monitor the progress of reactions involving compounds like this compound. researchgate.netresearchgate.net

Computational and Theoretical Studies of Quinolin 7 Ylboronic Acid

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). umpr.ac.id This method is instrumental in drug discovery for screening virtual databases of compounds and understanding potential biological activity.

Molecular docking simulations predict how Quinolin-7-ylboronic acid might interact with the active site of a target protein. These predictions are based on the formation of various non-covalent bonds, which are critical for molecular recognition and binding. While specific docking studies for this compound are not detailed in the provided results, studies on related quinoline (B57606) derivatives illustrate the types of interactions that can be anticipated.

For instance, docking analyses of various quinoline compounds have shown the formation of crucial hydrogen bonds with amino acid residues such as asparagine, serine, glutamine, and arginine. nih.gov Additionally, hydrophobic interactions, like π-alkyl and π-anion interactions, play a significant role in the stability of the ligand-protein complex. umpr.ac.id The quinoline ring itself can participate in π-stacking interactions with aromatic residues in the protein's binding pocket. dntb.gov.ua These computational models allow researchers to visualize the 2D and 3D orientation of the ligand within the binding site and identify the key amino acid residues responsible for anchoring the molecule.

Table 1: Examples of Predicted Ligand-Protein Interactions for Quinoline Derivatives

| Compound Class | Interacting Residues | Type of Interaction |

|---|---|---|

| Quinoline Derivatives | Asn, Ser, Ala, Gln, Val, Arg | Conventional Hydrogen Bond |

| Boron-Pleuromutilin Analogues | Gln, Glu | C-H Bond, π-anion |

This table illustrates common interactions identified in docking studies of various quinoline-based compounds to exemplify the types of interactions this compound might form.

A key output of molecular docking is the binding affinity or binding energy, typically expressed in kcal/mol. researchgate.net This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger and more stable interaction. researchgate.netuobaghdad.edu.iq

In silico studies of various quinoline derivatives against different protein targets have reported a range of binding affinities. For example, docking of novel quinoline derivatives against bacterial proteins showed binding affinities as low as -8.562 kcal/mol. researchgate.netuobaghdad.edu.iq Similarly, studies on other heterocyclic compounds have identified potential inhibitors with binding energies below -9.0 kcal/mol. researchgate.net These energetic calculations are crucial for ranking potential drug candidates and prioritizing them for further experimental validation.

Table 2: Example Binding Affinities of Various Quinoline Derivatives from Docking Studies

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| Fluoroquinolone Derivative C | E. coli Gyrase B | -8.562 |

| Fluoroquinolone Derivative B | Staphylococcus aureus | -7.562 |

| Fluoroquinolone Derivative D | Klebsiella pneumoniae NDM-1 | -7.524 |

Note: This data is from studies on various quinoline derivatives and is presented to illustrate the typical range of binding energies obtained through molecular docking, not for this compound itself. researchgate.netuobaghdad.edu.iqmdpi.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comcmu.edu It is widely applied to predict molecular geometries, vibrational frequencies, and reaction energetics.

DFT calculations are a valuable tool for understanding the step-by-step process of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, intermediates, transition states, and products. mdpi.com For boronic acids, DFT has been used to study their interaction with diols, a reaction fundamental to their use in sensors. These studies calculate the energy barriers (activation energies) for different proposed reaction pathways, revealing the most likely mechanism. The calculations can also clarify the role of catalysts or the effect of the solvent on the reaction kinetics. mdpi.com For this compound, DFT could be used to model its reactions, such as the formation of boronate esters, providing a theoretical basis for its reactivity.

Molecules can often exist in different spatial arrangements called conformations. DFT calculations can determine the relative energies of these different conformers to identify the most stable (lowest energy) structure. researchgate.net The stability of a molecule's crystal structure can be attributed to various non-covalent interactions, such as hydrogen bonding and π-stacking, which can be analyzed and quantified energetically using DFT. dntb.gov.ua

DFT is also used to calculate various molecular properties that provide insight into stability and reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netuobaghdad.edu.iq A smaller gap generally suggests higher reactivity.

Table 3: Quantum Chemical Properties Calculated via DFT for Illustrative Compounds

| Property | Description | Typical Application |

|---|---|---|

| Total Energy | The sum of kinetic and potential energies of the electrons and nuclei. | Determines the most stable conformation of a molecule. |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Predicts sites of electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Predicts sites of nucleophilic attack. |

This table describes general properties that can be calculated for this compound using DFT.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. nih.gov While docking provides a static picture of a ligand-protein interaction, MD simulations offer a dynamic view, revealing the stability and conformational changes of the complex in a simulated physiological environment. umpr.ac.id

An MD simulation of a protein-ligand complex, such as one involving this compound, would begin with the best-docked pose. The system is then solvated in a water box, and the trajectory of every atom is calculated over a set period (e.g., nanoseconds). nih.govnih.gov Key analyses from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the protein and the ligand's position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of different parts of the protein. nih.gov These simulations can confirm whether the crucial interactions predicted by docking are maintained over time, thus providing a more rigorous assessment of the binding stability. umpr.ac.idnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

For this compound and its derivatives, a QSAR study would involve calculating a variety of molecular descriptors and correlating them with a measured biological activity, such as enzyme inhibition. While specific QSAR studies on this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential structure-activity landscape. Key descriptors for quinoline-based compounds often include electronic, steric, and hydrophobic parameters. dergipark.org.trresearchgate.net

Molecular Descriptors Relevant to this compound QSAR:

A hypothetical QSAR model for a series of this compound analogs might reveal the importance of descriptors such as:

Electronic Properties: The distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO) can be critical for the interaction with a biological target. dergipark.org.trnih.gov For instance, the electrophilicity of the boronic acid group is a key feature for its common mechanism of forming covalent bonds with serine or threonine residues in enzyme active sites.

Hydrophobicity: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross cell membranes and its binding to hydrophobic pockets in proteins. dergipark.org.tr

Steric and Topological Descriptors: Molecular weight, volume, and shape indices describe the size and geometry of the molecule, which are crucial for complementarity with a target's binding site. researchgate.netnih.gov

A representative QSAR data table for a series of hypothetical this compound derivatives is presented below. This table illustrates the type of data that would be generated in a QSAR study.

| Compound | Biological Activity (IC50, µM) | LogP | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) |

| Analog 1 | 0.5 | 2.1 | 172.98 | -6.2 | -1.5 |

| Analog 2 | 1.2 | 2.5 | 186.01 | -6.1 | -1.4 |

| Analog 3 | 0.8 | 1.9 | 190.99 | -6.3 | -1.6 |

| Analog 4 | 2.5 | 3.0 | 204.04 | -6.0 | -1.3 |

This table contains hypothetical data for illustrative purposes.

From such data, a QSAR equation could be derived, for example: pIC50 = c0 + c1LogP + c2HOMO + c3*Molecular Volume

This equation would allow for the prediction of the biological activity of new derivatives based on their calculated descriptor values.

Computational Approaches in Drug Design

Computational methods are integral to modern drug design, enabling the efficient screening of large compound libraries and the optimization of lead compounds to improve their efficacy and pharmacokinetic profiles.

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov For this compound, which contains a boronic acid "warhead," a common approach would be covalent docking. This method models the formation of a covalent bond between the boron atom and a nucleophilic residue (like serine or threonine) in the active site of a target protein. nih.govnih.gov

The general workflow for a virtual screening campaign to identify potential targets or novel inhibitors based on the this compound scaffold would be:

Target Identification and Preparation: A three-dimensional structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB).

Library Preparation: A library of compounds, including this compound and its virtual derivatives, is prepared in a 3D format.

Docking: The compounds are computationally "docked" into the active site of the target protein. For covalent inhibitors, this involves simulating the chemical reaction. nih.govatomwise.com

Scoring and Ranking: A scoring function is used to estimate the binding affinity of each compound, and they are ranked accordingly.

Hit Selection: The top-ranked compounds are selected for experimental validation.

Lead Optimization:

Once an initial "hit" compound like this compound is identified, lead optimization aims to modify its structure to improve properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.govnih.gov Computational strategies for the lead optimization of kinase inhibitors, a common target for boronic acid-containing compounds, often focus on:

Exploiting Specific Interactions: Modifying the scaffold to form additional hydrogen bonds or hydrophobic interactions within the active site. nih.govresearchgate.net

Modulating the Hinge-Binding Motif: For kinase inhibitors, the quinoline core can act as a hinge-binder, and substitutions on this ring system can fine-tune binding affinity and selectivity. chemrxiv.org

Fragment-Based Growth: Adding or modifying substituents to explore unoccupied pockets within the binding site. nih.gov

The success of a drug molecule depends not only on its interaction with the target but also on its pharmacokinetic properties, collectively known as ADME. In silico tools are widely used to predict these properties early in the drug discovery process, helping to identify and filter out compounds with unfavorable profiles. springernature.comnih.gov

For this compound, a variety of ADME properties can be predicted using computational models. These predictions are based on the compound's structure and physicochemical properties.

Predicted ADME Properties for this compound:

| ADME Property | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts the likelihood of crossing into the central nervous system. |

| Plasma Protein Binding (PPB) | Moderate to High | Affects the free concentration of the drug available to act on its target. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Indicates potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate/Non-substrate | Influences the pathway of elimination from the body. |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Predicts the likelihood of causing DNA mutations. |

| hERG Inhibition | Low risk | Indicates a low potential for cardiac toxicity. |

This table contains representative predicted data based on the general characteristics of similar compounds and is for illustrative purposes. Specific values would be generated using specialized software. researchgate.net

These in silico predictions provide a valuable initial assessment of the drug-like properties of this compound and guide its further development. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Quinolin-7-ylboronic Acid

The future synthesis of this compound and its analogs is geared towards improving efficiency, scalability, and structural diversity. A key area of development is the refinement of catalytic borylation reactions. Researchers are exploring palladium-catalyzed C-H borylation of quinolines using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂), which offers a direct and atom-economical approach to introduce the boronic ester group. This method circumvents the need for pre-functionalized starting materials, such as haloquinolines, streamlining the synthetic process.

Future work will likely focus on:

Catalyst Optimization: Developing more active and selective catalysts to control the regioselectivity of borylation, ensuring the boron moiety is precisely installed at the C-7 position.

Milder Reaction Conditions: Designing protocols that operate under simpler and more environmentally benign conditions to enhance the practicality and industrial applicability of the synthesis.

Expanded Substrate Scope: Applying these novel strategies to a wider range of substituted quinolines to generate a diverse library of this compound analogs for various applications.

One promising strategy involves the Pd-catalyzed borylation of chloroquinolines, which have shown to be effective substrates. This approach allows for the conversion of readily available starting materials into valuable borylated intermediates that can be further transformed into boronic acids. The scalability of such protocols is a critical aspect, with successful gram-scale syntheses demonstrating their potential for broader utility.

Expansion of Cross-Coupling Methodologies

This compound is a valuable building block in carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.govlibretexts.org This reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance. Future research will continue to expand the utility of this compound in this and other cross-coupling reactions.

Key areas for expansion include:

Diversification of Coupling Partners: While couplings with aryl halides are well-established, there is a growing interest in using unconventional electrophiles. nih.gov This includes extending the scope to heteroaryl halides, triflates, and other activated species to synthesize complex biaryl and heteroaryl structures. researchgate.netnih.govresearchgate.net

Alternative Catalytic Systems: While palladium catalysis is dominant, research into alternative, more sustainable, and cost-effective metal catalysts like nickel is gaining traction. Nickel catalysis can offer unique reactivity and enable the coupling of previously challenging substrates, including alkyl boronic acids.

Photoredox Catalysis: The integration of photoredox catalysis with metal-catalyzed cross-coupling presents a novel frontier. This dual catalytic approach can facilitate the generation of radical intermediates from boronic acids under mild, visible-light-mediated conditions, opening up new reaction pathways for C(sp²)–C(sp³) bond formation.

The Suzuki-Miyaura reaction's mechanism involves an oxidative addition, transmetalation, and reductive elimination cycle. libretexts.org The efficiency of the transmetalation step, where the organic group is transferred from boron to the metal center, is crucial and often influenced by the choice of base and solvent. Understanding these factors is key to optimizing reactions with this compound.

| Parameter | Role/Significance | Future Research Focus |

|---|---|---|

| Catalyst | Typically Palladium (Pd) complexes; facilitates the catalytic cycle. libretexts.org | Development of Nickel (Ni) and other earth-abundant metal catalysts; photoredox catalysts. |

| Organoboron Reagent | Transfers the organic fragment (e.g., quinolin-7-yl) to the catalyst. | Use of boronic esters and trifluoroborates for enhanced stability and reactivity. nih.gov |

| Electrophile | Typically aryl or vinyl halides (I, Br, Cl) or triflates. nih.gov | Expansion to include heteroaryl sulfamates, carboxylates, and other novel leaving groups. researchgate.net |

| Base | Activates the organoboron reagent to facilitate transmetalation. | Exploration of milder bases and understanding the role of the counter-cation. |

| Solvent | Influences catalyst solubility, reaction rate, and product yield. | Use of aqueous media and other green solvents to improve sustainability. nih.gov |

Exploration of New Biological Targets and Therapeutic Applications

The quinoline (B57606) scaffold is a "privileged" structure in medicinal chemistry, found in numerous bioactive compounds. nih.govresearchgate.netnih.gov The addition of a boronic acid group introduces unique functionalities, as boron's empty p-orbital allows for reversible covalent interactions with biological nucleophiles, such as the hydroxyl groups of serine or threonine residues in enzyme active sites. mdpi.commdpi.com This property has been successfully exploited in FDA-approved drugs like the proteasome inhibitor bortezomib (B1684674). mdpi.comnih.gov

Future research is focused on identifying novel biological targets for this compound derivatives:

Kinase Inhibition: Derivatives incorporating the quinoline-boronic acid motif are being investigated as potent kinase inhibitors. mdpi.com For instance, certain 3H-pyrazolo[4,3-f]quinoline compounds containing boronic acid have been identified as dual inhibitors of Cdc2-like kinases (CLK) and Rho-associated coiled-coil containing protein kinases (ROCK), which are emerging as important anticancer targets. mdpi.com

Anticancer Agents: The anticancer potential of quinoline derivatives is well-documented. Boronic acid-containing quinolines are being explored for their ability to induce cell cycle arrest and promote DNA damage in cancer cell lines, such as renal cancer and leukemia. mdpi.com

Enzyme Inhibition: Boronic acids are known to target a wide range of enzymes, particularly serine proteases. mdpi.com Future work will likely involve screening this compound libraries against various enzyme classes, including histone deacetylases (HDAC) and other targets relevant to oncology and neurodegenerative diseases. researchgate.netmdpi.com

The ability of the boronic acid group to form multiple hydrogen bonds can enhance target affinity and potentially circumvent drug resistance arising from receptor mutations. mdpi.com This makes boronic acid-containing scaffolds particularly attractive for the development of next-generation therapeutics. mdpi.com

| Target Class | Specific Example(s) | Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | CLK/ROCK, EGFR-TK | Oncology, Metastasis | mdpi.commdpi.com |

| Proteases | Serine Proteases (e.g., Thrombin, PSA), Proteasome | Oncology, Antiviral | mdpi.com |

| Deacetylases | Histone Deacetylases (HDAC) | Oncology | mdpi.com |

| Receptors | Chemokine Receptors (CXCR1/2), Estrogen Receptor α (ERα) | Inflammation, Oncology | mdpi.com |

Advanced Supramolecular Assemblies and Material Applications

The boronic acid functional group is a powerful tool for building supramolecular architectures due to its ability to form reversible covalent bonds with diols. When combined with the quinoline nucleus, which contains a Lewis basic nitrogen atom, new possibilities for self-assembly emerge. nih.gov

Emerging research in this area includes:

Self-Assembled Dimers and Oligomers: The relative positioning of the boronic acid and the quinoline nitrogen can direct self-assembly through the formation of intermolecular B-N dative bonds. nih.gov Studies on isomers like 8-quinolineboronic acid have shown that it can form a stable dimer in both the solid state and in solution, reinforced by hydrogen bonds and π–π stacking. nih.gov Future work could explore whether this compound can form similar or different types of self-assembled structures.

Covalent Organic Frameworks (COFs): The dynamic covalent nature of boronate ester formation makes boronic acids ideal building blocks for porous COFs. this compound could be used as a functional linker to introduce nitrogen-rich, photophysically active sites into these materials for applications in catalysis, gas storage, and sensing.

Chemosensors: The interaction of boronic acids with sugars and other diols can lead to changes in fluorescence or other optical properties. researchgate.net Quinoline-based boronic acids are being developed as fluorescent sensors for carbohydrate recognition, which is crucial for diagnostics and biological research. researchgate.net

The design of these materials relies on a deep understanding of intermolecular forces, including B-N bond formation, hydrogen bonding, and aromatic interactions, which collectively dictate the final supramolecular structure. nih.gov

Integration of Experimental and Computational Approaches

The synergy between experimental synthesis and computational modeling is becoming indispensable for accelerating research. montclair.edu Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict outcomes and rationalize experimental observations related to this compound. biorxiv.orgresearchgate.net

Future integration will likely involve:

Mechanism Elucidation: Computational studies can map out the energy profiles of reaction pathways, helping to elucidate complex mechanisms in catalysis, such as the oxidative addition and transmetalation steps in cross-coupling reactions. montclair.edu This insight can guide the design of more efficient catalysts and reaction conditions. montclair.edu

Rational Drug Design: Molecular docking and quantum mechanical studies can predict the binding modes and affinities of this compound derivatives to biological targets. mdpi.combiorxiv.org This allows for the rational design of new drug candidates with improved potency and selectivity, saving significant time and resources in the discovery phase. biorxiv.org

Predicting Material Properties: Computational methods can simulate the formation of supramolecular assemblies and predict the structural and electronic properties of resulting materials. researchgate.net This can help in designing novel COFs or sensors with desired functionalities before their synthesis is attempted.

By combining experimental data with computational simulations, researchers can gain a deeper mechanistic understanding and develop predictive models that guide the future development of this compound in all the aforementioned areas. montclair.eduresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Quinolin-7-ylboronic acid, and what are their comparative advantages?

- Methodological Answer : The synthesis typically involves palladium-catalyzed borylation of halogenated quinolines or direct functionalization of quinoline precursors. For example, Miyaura borylation of 7-bromoquinoline using bis(pinacolato)diboron ([CAS 73183-34-3]) yields this compound. Alternative routes include transition-metal-free coupling under basic conditions. Key considerations include yield (60–85%), purity (>95% by HPLC), and scalability. Comparative advantages: Pd-catalyzed methods offer regioselectivity, while transition-metal-free routes reduce heavy-metal contamination .

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of and NMR to verify boronic acid substitution at the 7-position of quinoline (e.g., aromatic proton shifts at δ 8.5–9.0 ppm). Mass spectrometry (ESI-MS or HRMS) confirms molecular ion peaks ([M+H] at m/z 188.08). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.4% of theoretical values). X-ray crystallography resolves ambiguous cases by confirming bond angles (B–O ~1.36 Å) .

Q. What are the key stability considerations for storing and handling this compound?

- Methodological Answer : The compound is hygroscopic and prone to protodeboronation under acidic conditions. Store under inert atmosphere (argon) at –20°C in anhydrous DMF or DMSO. Monitor stability via periodic NMR (disappearance of boronic acid peaks indicates degradation). Use freshly distilled solvents for reactions to minimize moisture-induced side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for Suzuki-Miyaura cross-coupling using this compound with deactivated aryl halides?

- Methodological Answer : Screen palladium catalysts (e.g., Pd(OAc)/SPhos vs. PdCl(dppf)) and bases (CsCO vs. KPO) in toluene/water biphasic systems. Use Design of Experiments (DoE) to identify optimal parameters (e.g., 90°C, 12 h, 2 mol% Pd). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and quantify yields using NMR for fluorinated substrates. Address low yields (<40%) by adding phase-transfer catalysts (TBAB) .

Q. How to resolve contradictions in reported catalytic efficiency of this compound in heterocycle formation?

- Methodological Answer : Discrepancies often arise from substrate electronic effects or solvent polarity. For example, electron-deficient pyridines may require higher temperatures (110°C vs. 80°C) for effective coupling. Conduct control experiments with standardized substrates (e.g., 4-bromoanisole) to isolate variables. Use kinetic studies (e.g., Eyring plots) to compare activation energies across studies. Reconcile data by validating reproducibility in triplicate and reporting confidence intervals .

Q. What strategies mitigate boronic acid dimerization during coupling reactions?

- Methodological Answer : Introduce steric hindrance via ortho-substituted aryl partners (e.g., 2-methyl groups) or use bulky ligands (XPhos). Alternatively, employ slow reagent addition to minimize transient dimer concentrations. Confirm dimer suppression via NMR (shift from δ 28 ppm for dimer to δ 24 ppm for monomeric boronate) .

Q. How can computational methods predict the reactivity of this compound in novel reaction systems?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites. Compare with experimental Hammett parameters (σ) for substituent effects. Validate predictions via kinetic isotope effect (KIE) studies or isotopic labeling (e.g., -enriched analogs) .

Data Analysis and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: report exact equivalents, solvent grades, and purification methods (e.g., column chromatography R values). Include raw spectral data (NMR, IR) in supplementary materials. For non-standard conditions (e.g., microwave-assisted reactions), specify irradiation power and temperature profiles .

Q. What statistical approaches are appropriate for analyzing catalytic performance across multiple trials?

- Methodological Answer : Use ANOVA to compare yields under varying conditions (e.g., catalyst loading, solvent). Apply Tukey’s HSD post-hoc test to identify significant differences (p < 0.05). Report standard deviations (n ≥ 3) and use Grubbs’ test to exclude outliers. For time-course data, employ nonlinear regression to fit kinetic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.